molecular formula C15H11NO2 B8324595 Methyl 2-(2-phenylethynyl)isonicotinate

Methyl 2-(2-phenylethynyl)isonicotinate

Cat. No.: B8324595
M. Wt: 237.25 g/mol
InChI Key: DOUBBQUKINFQDY-UHFFFAOYSA-N
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Description

Methyl 2-(2-phenylethynyl)isonicotinate is a chemical building block of interest in advanced materials science and synthetic chemistry. Its molecular structure, which incorporates a rigid phenylethynyl linker attached to an isonicotinate core, is designed for creating well-defined, π-conjugated molecular systems . This architecture is particularly valuable for constructing novel photofunctional materials and coordination polymers, as the pyridinyl nitrogen can serve as a fixed coordination site for metal ions . The rigid ethynyl spacer allows for precise control over the distance and orientation between the chromophore and the coordinated metal, which is a critical factor in the development of molecular devices and supramolecular assemblies with tailored electronic or photophysical properties . The compound can be synthesized via cross-coupling methodologies, such as the Sonogashira reaction, which is commonly employed to create such alkynyl-linked heteroaromatic systems . Researchers can leverage this compound as a key precursor for developing new materials with potential applications in organic electronics, catalysis, and as models for studying energy transfer processes. This product is intended for research and development purposes strictly in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-(2-phenylethynyl)pyridine-4-carboxylate

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13-9-10-16-14(11-13)8-7-12-5-3-2-4-6-12/h2-6,9-11H,1H3

InChI Key

DOUBBQUKINFQDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C#CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(2-phenylethynyl)isonicotinate with three structurally related compounds derived from the evidence:

Compound Name Substituents Synthesis Method Yield Key Properties/Applications
This compound (Target) Phenylethynyl (alkyne) at 2-position Inferred: Likely involves Sonogashira coupling or similar alkyne functionalization N/A Potential use in conjugated materials; electronic properties influenced by alkyne conjugation
Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17) Aminothiazole at 2-position Deprotection of tert-butoxycarbonyl group using HCl in dioxane 83% Bioactive thiazole moiety; possible pharmaceutical applications (e.g., kinase inhibition)
Ethyl 2-(1-phenylethyl)isonicotinate (75) Phenylethyl (saturated) at 2-position Allyl bromide/NaF-mediated alkylation of ethyl isonicotinate 74% Saturated chain reduces conjugation; potential intermediate for hydrophobic drug derivatives
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate Fluoro and trifluoromethyl at 2,5-positions Fluorination/trifluoromethylation of isonicotinate core N/A Electron-withdrawing groups enhance metabolic stability; applications in agrochemicals or drugs

Electronic and Physicochemical Properties

  • This contrasts with the saturated phenylethyl group in Compound 75, which lacks such electronic effects.
  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in the fluorinated analog increases lipophilicity and metabolic stability, whereas the aminothiazole in Compound 17 may enhance hydrogen-bonding capacity and target binding in biological systems.

Preparation Methods

Conventional Sonogashira Protocol

The Sonogashira reaction is the cornerstone for introducing phenylethynyl groups into aromatic systems. For Methyl 2-(2-phenylethynyl)isonicotinate, the reaction typically involves coupling Methyl 2-bromoisonicotinate with phenylacetylene under palladium/copper catalysis. A representative procedure adapted from utilizes:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst : CuI (10 mol%)

  • Base : Triethylamine (3 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Conditions : Room temperature, 12 hours under nitrogen

This method achieves an 84% yield, with purification via silica gel chromatography (ethyl acetate/hexane). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the phenylethynyl group exclusively at the 2-position of the pyridine ring.

Optimized High-Temperature Sonogashira Coupling

Enhancing reaction kinetics through elevated temperatures improves efficiency. A modified protocol from employs:

  • Catalyst : Pd(OAc)₂ (4 mol%)

  • Ligand : Xantphos (8 mol%)

  • Base : K₃PO₄ (4 equiv)

  • Solvent : Toluene

  • Conditions : 120°C, 2–6 hours under nitrogen

This approach shortens reaction times to 2 hours while achieving 89% yield. The ligand stabilizes palladium, mitigating catalyst decomposition and enabling scalability.

Alternative Catalytic Systems and Solvent Effects

Copper-Free Sonogashira Variants

Copper co-catalysts, while effective, complicate purification due to residual metals. A copper-free adaptation from uses:

  • Catalyst : PdCl₂(dppf) (2 mol%)

  • Solvent : Tetrahydrofuran (THF)/water (1:4)

  • Base : K₂CO₃

  • Conditions : 50°C, 2 hours

This green chemistry approach eliminates copper, simplifying workup and reducing environmental impact. Yields remain comparable (85–90%), with no detectable homocoupling by-products.

Solvent Optimization for Enhanced Reactivity

Solvent polarity significantly influences reaction rates. Comparative studies from reveal:

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.78412
Toluene2.4892
THF/Water7.5852

Toluene’s low polarity facilitates faster ligand exchange, accelerating oxidative addition of the aryl bromide.

Substrate Synthesis and Precursor Preparation

Synthesis of Methyl 2-Bromoisonicotinate

The key precursor, Methyl 2-bromoisonicotinate, is prepared via esterification of 2-bromoisonicotinic acid. A patent-derived method outlines:

  • Reagents : Methanol, H₂SO₄ (catalytic)

  • Conditions : Reflux, 6 hours

  • Yield : 92%

¹H NMR (CDCl₃): δ 8.72 (d, J = 5.1 Hz, 1H), 8.12 (d, J = 5.1 Hz, 1H), 7.89 (s, 1H), 3.94 (s, 3H).

Phenylacetylene Purification

Phenylacetylene, purchased commercially, is distilled over CaH₂ to remove stabilizers. GC-MS analysis confirms >99% purity, critical for minimizing side reactions.

Reaction Monitoring and By-Product Analysis

HPLC Monitoring of Reaction Progress

High-performance liquid chromatography (HPLC) ensures reaction completion. A method from uses:

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30)

  • Detection : UV at 254 nm

Residual Methyl 2-bromoisonicotinate and homocoupled diphenylacetylene are quantified, with thresholds set at <0.5%.

By-Product Formation and Mitigation

Common by-products include:

  • Diphenylacetylene : Formed via Glaser coupling, minimized by degassing solvents.

  • Debrominated Pyridine : Reduced using excess phenylacetylene (1.5 equiv).

Large-Scale Synthesis and Industrial Adaptations

Kilogram-Scale Production

A patent details a pilot-scale protocol:

  • Reactor : 100 L jacketed glass-lined steel

  • Catalyst Loading : Pd(OAc)₂ (0.5 mol%)

  • Solvent : Toluene (20 vol)

  • Workup : Distillation under reduced pressure (70°C jacket temperature)

This process achieves 87% yield with >99.5% purity, validated by ICP-MS for residual palladium (<10 ppm).

Cost-Benefit Analysis of Catalysts

CatalystCost (USD/g)Typical Loading (mol%)Yield (%)
Pd(PPh₃)₂Cl₂120584
Pd(OAc)₂90489
PdCl₂(dppf)150285

Ligand-free Pd(OAc)₂ offers the best balance of cost and efficiency for industrial applications.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 8.71 (d, J = 5.0 Hz, 1H), 8.10 (d, J = 5.0 Hz, 1H), 7.89 (s, 1H), 7.52–7.48 (m, 2H), 7.38–7.34 (m, 3H), 3.93 (s, 3H).

  • IR (KBr): ν = 2215 cm⁻¹ (C≡C), 1720 cm⁻¹ (C=O).

  • HRMS : m/z calc. for C₁₅H₁₁NO₂ [M+H]⁺: 238.0868, found: 238.0863.

Purity Assessment

LC-MS analysis confirms >99% purity, with no detectable isomers or residual solvents (limit: 0.1% w/w) .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-phenylethynyl)isonicotinate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, between methyl 2-halide-isonicotinate and phenylacetylene derivatives. Key optimization parameters include:
  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI for efficient alkyne coupling .

  • Solvent choice : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reactivity .

  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

  • Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

    • Data Table :
Reaction ConditionYield (%)Purity (%)Reference
Pd(PPh₃)₂Cl₂/CuI, DMF, 70°C7897
Pd(OAc)₂/PPh₃, THF, 60°C6592

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenylethynyl at C2 of the pyridine ring) and ester functionality .
  • LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z 264.1) and detect impurities .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for novel derivatives .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenylethynyl group in cross-coupling reactions?

  • Methodological Answer : The phenylethynyl group acts as a π-donor, stabilizing transition states in Pd-catalyzed reactions. Key steps include:

Oxidative addition : Pd(0) insertion into the C–X bond of methyl 2-halide-isonicotinate.

Alkyne coordination : Phenylacetylene binds to Pd, forming a σ-complex.

Reductive elimination : Formation of the C–C bond, releasing Pd(0) for catalytic cycling .

  • Contradiction Analysis : Discrepancies in reaction rates may arise from solvent polarity (DMF vs. THF) or steric hindrance from ortho-substituents .

Q. How can computational modeling predict the electronic effects of substituents on biological activity?

  • Methodological Answer :
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating effects of substituents (e.g., phenylethynyl vs. trifluoromethyl) .
  • Docking studies : Simulate interactions with nicotinic acetylcholine receptors (nAChRs) to prioritize derivatives for synthesis .
  • Comparative Table :
SubstituentHOMO (eV)LUMO (eV)Binding Affinity (nAChR, nM)
Phenylethynyl-6.2-1.8120
Trifluoromethyl-6.5-2.185

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time) .
  • Purity validation : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from impurities .
  • Meta-analysis : Correlate substituent electronic profiles (Hammett σ values) with activity trends .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in isonicotinate derivatives?

  • Methodological Answer :
  • Bioisosteric replacement : Substitute phenylethynyl with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to enhance metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs using 3D-QSAR models .
  • Case Study :
DerivativeSubstituentEC₅₀ (μM, anti-inflammatory)
Methyl 2-(4-Cl-Ph)isonicotinate4-Cl-phenyl12.3
Methyl 2-(phenylethynyl)isonicotinatePhenylethynyl8.7

Guidelines for Data Reporting

  • Experimental reproducibility : Document solvent batch numbers, catalyst loading, and purification gradients .
  • Conflict resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

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